5'-Cyanonicotine
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Overview
Description
5'-Cyanonicotine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.241 g/mol . It is also known by its CAS number 42459-12-1 . This compound features a pyrrolidine ring substituted with a nitrile group and a pyridine ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5'-Cyanonicotine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
5'-Cyanonicotine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5'-Cyanonicotine involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, influencing various biochemical processes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with a pyridine ring and a nitrile group.
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinecarbonitrile: A stereoisomer with similar structural features.
Uniqueness
5'-Cyanonicotine is unique due to its combination of a pyrrolidine ring, a nitrile group, and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-10(7-12)4-5-11(14)9-3-2-6-13-8-9/h2-3,6,8,10-11H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKSGGNSSFORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1C2=CN=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962503 |
Source
|
Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42459-12-1 |
Source
|
Record name | 5'-Cyanonicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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